molecular formula C6H7FN2O B2449499 3-amino-5-fluoro-1-methylpyridin-2(1H)-one CAS No. 1781125-38-9

3-amino-5-fluoro-1-methylpyridin-2(1H)-one

Cat. No. B2449499
CAS RN: 1781125-38-9
M. Wt: 142.133
InChI Key: JNIYIQGINIDFMV-UHFFFAOYSA-N
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Description

3-amino-5-fluoro-1-methylpyridin-2(1H)-one, also known as 5-fluoro-2-methylpyridin-3-amine or FMPA, is a small organic compound with a molecular weight of 144.11 g/mol. It is a colorless, crystalline solid with a melting point of 94-95 °C and a boiling point of 220-222 °C. FMPA is a versatile compound that is widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

  • Molecular Structure and Antioxidant Activity : A novel phthalide derivative, structurally related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, was analyzed for its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This compound demonstrated significant antioxidant activities, evaluated through various assays like DPPH radical scavenging activity and ferric reducing antioxidant power assay (Yılmaz et al., 2020).

  • Potent BACE1 Inhibitor for Alzheimer's Disease : A compound related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, namely 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, was synthesized as a potent BACE1 inhibitor. This could be a potential treatment for Alzheimer's Disease, showing the relevance of such compounds in neurodegenerative disease research (Zhou, Malamas, & Robichaud, 2009).

  • HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 3-amino-pyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 RT. Some analogs were found to be potent and highly selective antagonists, showcasing the potential of these compounds in antiviral therapies (Saari et al., 1992).

  • DNA Interactions and Antimicrobial Activity : A study on Ag(2-amino-3-methylpyridine)(2)]NO(3) and Ag(pyridine-2-carboxaldoxime)NO(3) revealed their interaction with DNA and considerable antimicrobial activity against various bacteria and yeasts. This research indicates the potential of such compounds in antimicrobial applications (Abu-Youssef et al., 2010).

properties

IUPAC Name

3-amino-5-fluoro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYIQGINIDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-fluoro-1-methylpyridin-2(1H)-one

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